molecular formula C26H22N2O6S B12144753 (4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12144753
M. Wt: 490.5 g/mol
InChI Key: APEYTFLSKZQIOY-UHFFFAOYSA-N
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Description

The compound (4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is a complex organic molecule featuring multiple functional groups, including a benzothiazole ring, a furan ring, and a pyrrolidine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, 6-ethyl-2-aminobenzothiazole, and furan-2-carbaldehyde.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice to maximize yield and purity.

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization, chromatography, and recrystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the furan ring.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.

    Material Science: Potential use in the development of organic semiconductors or photovoltaic materials due to its conjugated system.

Biology and Medicine

    Pharmacology: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive molecules.

    Biological Probes: Use as a fluorescent probe in biological imaging due to the presence of the benzothiazole moiety.

Industry

    Dye and Pigment Industry: Potential use as a precursor for the synthesis of dyes and pigments.

    Polymer Industry: Incorporation into polymer matrices to enhance properties such as thermal stability and conductivity.

Mechanism of Action

The compound’s mechanism of action in biological systems would likely involve interaction with specific molecular targets such as enzymes or receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The furan and pyrrolidine-2,3-dione moieties may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4E)-5-(3,4-dimethoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione: Similar structure with a methyl group instead of an ethyl group.

    (4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[thiophene-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

The unique combination of functional groups in (4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds

Properties

Molecular Formula

C26H22N2O6S

Molecular Weight

490.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C26H22N2O6S/c1-4-14-7-9-16-20(12-14)35-26(27-16)28-22(15-8-10-17(32-2)19(13-15)33-3)21(24(30)25(28)31)23(29)18-6-5-11-34-18/h5-13,22,30H,4H2,1-3H3

InChI Key

APEYTFLSKZQIOY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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